The compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound that incorporates multiple functional groups and rings. This structure suggests potential biological activity and applications in medicinal chemistry.
This compound is synthesized through various chemical methods and is often studied for its pharmacological properties. It is related to other compounds in the triazolo-pyridine family, which are known for their diverse biological activities.
This compound belongs to the class of triazolo-pyridines, which are recognized for their roles in various therapeutic areas, including neuropharmacology and anti-inflammatory treatments.
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
The synthesis may require specific catalysts and reaction conditions (temperature, solvent) to optimize yield and purity. For example, using microwave-assisted synthesis can enhance reaction rates and product yields.
The molecular structure of the compound can be described as follows:
CC(=O)N1C(=C(N=C1)C2=CC=CC=N2)C(=O)N(C3=CC=C(C=C3)F)C4=NOC(=N4)C
This notation provides insight into the connectivity of atoms within the molecule.
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors.
Studies indicate that similar compounds have shown activity against various targets, suggesting potential efficacy in treating disorders like depression or anxiety.
The compound has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: